Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is a complex heterocyclic organic compound. It is known for its significant applications in various fields of chemistry, biology, and industry due to its unique chemical structure and properties .
Preparation Methods
The synthesis of Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate involves multiple steps. The primary synthetic route includes the chlorination of phenoxyphenyl compounds followed by sulfonamidation. The reaction conditions typically require an aprotic solvent and a controlled environment to ensure the desired product’s purity and yield . Industrial production methods often involve large-scale chlorination and sulfonamidation processes, utilizing advanced chemical reactors and purification systems to achieve high efficiency and consistency .
Chemical Reactions Analysis
Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles like amines and thiols.
Scientific Research Applications
Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate involves its interaction with specific molecular targets. The compound’s chlorinated phenoxyphenyl structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Sodium chloro-N-(2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate is unique due to its highly chlorinated structure and sulfonamidate group. Similar compounds include:
- Sodium chloro-N-(4,5-dichloro-2-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate
- Sodium chloro-N-(2,3,4-trichloro-6-(2,4-dichlorophenoxy)phenyl)methanesulphonamidate These compounds share similar chemical properties but differ in the degree of chlorination and specific substituents, which can influence their reactivity and applications .
Properties
CAS No. |
83721-48-6 |
---|---|
Molecular Formula |
C13H6Cl7NO3S.Na C13H6Cl7NNaO3S |
Molecular Weight |
527.4 g/mol |
InChI |
InChI=1S/C13H6Cl7NO3S.Na/c1-25(22,23)21(20)12-10(18)8(16)9(17)11(19)13(12)24-7-3-2-5(14)4-6(7)15;/h2-4H,1H3; |
InChI Key |
YHWCWHARKGQKCT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl)Cl.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.